molecular formula C14H27NO5 B6151864 (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid CAS No. 2380671-52-1

(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid

Cat. No. B6151864
CAS RN: 2380671-52-1
M. Wt: 289.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid, also known as (3S,4S)-4-t-butyl-3-{[t-butylcarbonyl]amino}pentanoic acid, is a synthetic organic compound with a wide range of applications in scientific research. It is a chiral carboxylic acid and a derivative of pentanoic acid, which is a five-carbon saturated fatty acid found in many foods. The compound is commonly used as a reagent for the synthesis of other compounds, and as a tool for studying the structure and function of proteins and enzymes.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, blocking the active site of the enzyme and preventing it from catalyzing the reaction. Additionally, the compound is believed to bind to proteins, altering their structure and function.
Biochemical and Physiological Effects
This compound has not been extensively studied in terms of its biochemical and physiological effects. However, the compound has been shown to inhibit the activity of certain enzymes, and to bind to proteins, altering their structure and function.

Advantages and Limitations for Lab Experiments

The use of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid in laboratory experiments offers a number of advantages. The compound is relatively stable, and can be synthesized in a high yield. Additionally, the compound can be used to study the structure and function of proteins and enzymes, as well as to study the binding of drugs to proteins. However, the compound is not suitable for use in vivo, as its effects on biochemical and physiological processes are not fully understood.

Future Directions

The potential applications of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid are vast and varied. Future research should focus on further exploring the compound's mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research should be conducted to explore the compound's potential applications in drug discovery and development, as well as its potential use in therapeutic treatments. Finally, further research should be conducted to explore the compound's potential use as a tool for studying the structure and function of proteins and enzymes.

Synthesis Methods

The synthesis of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid can be achieved through a variety of methods. The most common method involves the reaction of tert-butyl bromide and pentanoic acid in the presence of an acid catalyst such as sulfuric acid. This reaction yields the desired compound in a high yield. Alternatively, the compound can be synthesized by the reaction of tert-butyl isocyanate with pentanoic acid in the presence of a base catalyst such as sodium hydroxide.

Scientific Research Applications

(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid is a versatile compound with a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of other compounds, and as a tool for studying the structure and function of proteins and enzymes. The compound has also been used to study the binding of drugs to proteins, as well as to study the interactions between proteins and small molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid involves the protection of the amine group, followed by the addition of a tert-butoxy group to the carboxylic acid. The protected amine group is then deprotected, and the resulting amine is coupled with the tert-butoxy carboxylic acid to form the final product.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "tert-butylamine", "4-tert-butoxypentanoic acid", "N,N-dimethylformamide", "diisopropylethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of the amine group of L-alanine with tert-butyl chloroformate in the presence of diisopropylethylamine and N,N-dimethylformamide.", "Step 2: Addition of tert-butoxy group to the carboxylic acid of 4-tert-butoxypentanoic acid using tert-butylamine and N,N-dimethylformamide.", "Step 3: Deprotection of the amine group using sodium bicarbonate and water.", "Step 4: Coupling of the deprotected amine with the tert-butoxy carboxylic acid using N,N-dimethylformamide and diisopropylethylamine.", "Step 5: Purification of the final product using dichloromethane." ] }

CAS RN

2380671-52-1

Molecular Formula

C14H27NO5

Molecular Weight

289.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.